molecular formula C16H12Cl2F2N2O6 B13642633 1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

1,4-Bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol

Cat. No.: B13642633
M. Wt: 437.2 g/mol
InChI Key: CAXZNRBDCSSKBX-UHFFFAOYSA-N
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Description

(1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol is a synthetic organic compound characterized by the presence of two aromatic rings substituted with chlorine, fluorine, and nitro groups The compound also contains a butane-1,4-diol backbone, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The aromatic rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

    Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions, often using reagents like chlorine gas and fluorine-containing compounds.

    Coupling Reaction: The substituted aromatic rings are then coupled with a butane-1,4-diol backbone through a coupling reaction, which may involve catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of diamines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in organic synthesis.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological targets, such as enzymes and receptors.

Industry:

  • Potential applications in the development of advanced materials, such as polymers and coatings.
  • Used in research for developing new chemical processes and catalysts.

Mechanism of Action

The mechanism of action of (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of nitro, chloro, and fluoro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol can be compared to other diol-containing compounds with similar aromatic substitutions.
  • Compounds like (1S,4S)-1,4-bis(4-chloro-2-fluorophenyl)butane-1,4-diol and (1S,4S)-1,4-bis(4-nitrophenyl)butane-1,4-diol share structural similarities but differ in the presence and position of substituents.

Uniqueness:

  • The combination of chloro, fluoro, and nitro groups in (1S,4S)-1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
  • Its stereochemistry (1S,4S) also plays a crucial role in its reactivity and interactions, distinguishing it from other isomers.

Properties

IUPAC Name

1,4-bis(4-chloro-2-fluoro-5-nitrophenyl)butane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F2N2O6/c17-9-5-11(19)7(3-13(9)21(25)26)15(23)1-2-16(24)8-4-14(22(27)28)10(18)6-12(8)20/h3-6,15-16,23-24H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXZNRBDCSSKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(CCC(C2=CC(=C(C=C2F)Cl)[N+](=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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